molecular formula C22H28N2O5 B4077376 1-[4-(2-biphenylyloxy)butyl]piperazine oxalate

1-[4-(2-biphenylyloxy)butyl]piperazine oxalate

Cat. No. B4077376
M. Wt: 400.5 g/mol
InChI Key: OSAPBCRMEJZWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-biphenylyloxy)butyl]piperazine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the 5-HT1D receptor, which is involved in regulating serotonin levels in the brain. In

Mechanism of Action

1-[4-(2-biphenylyloxy)butyl]piperazine oxalate works by selectively blocking the 5-HT1D receptor, which is involved in regulating serotonin levels in the brain. This receptor is also involved in the regulation of blood vessels, and its blockade can lead to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
1-[4-(2-biphenylyloxy)butyl]piperazine oxalate has been shown to have a number of biochemical and physiological effects, including the inhibition of serotonin release, the reduction of anxiety and depression-like behaviors in animal models, and the modulation of cardiovascular function. It has also been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(2-biphenylyloxy)butyl]piperazine oxalate in lab experiments is its selectivity for the 5-HT1D receptor, which allows for more precise targeting of serotonin pathways. However, one limitation is its relatively low potency compared to other 5-HT1D receptor antagonists.

Future Directions

For research on 1-[4-(2-biphenylyloxy)butyl]piperazine oxalate include further exploration of its potential therapeutic applications, as well as the development of more potent and selective 5-HT1D receptor antagonists. Additionally, research on the effects of 1-[4-(2-biphenylyloxy)butyl]piperazine oxalate on other serotonin receptors and pathways could provide further insights into its mechanism of action and potential uses.

Scientific Research Applications

1-[4-(2-biphenylyloxy)butyl]piperazine oxalate has been used in a variety of scientific research applications, including studies on the role of serotonin in mood regulation, anxiety, and depression. It has also been studied for its potential use in the treatment of migraines, as well as its effects on the cardiovascular system.

properties

IUPAC Name

oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.C2H2O4/c1-2-8-18(9-3-1)19-10-4-5-11-20(19)23-17-7-6-14-22-15-12-21-13-16-22;3-1(4)2(5)6/h1-5,8-11,21H,6-7,12-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAPBCRMEJZWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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